6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
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Overview
Description
6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their diverse biological activities and are often used as pharmaceutical leads . The structure of this compound includes a thiophene ring, which is a sulfur-containing five-membered ring, fused to a pyrimidine-triazine system.
Preparation Methods
The synthesis of 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction produces 4-substituted-6-thiophenopyrimidines, which are then refluxed with acetylacetone to obtain the desired pyrimidopyrimidine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione undergoes various chemical reactions, including nucleophilic substitution and cyclization reactions . Common reagents used in these reactions include guanidine, potassium hydroxide, and acetylacetone . Major products formed from these reactions include substituted pyrimidines and pyrimidopyrimidines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a pharmaceutical lead due to its diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties . Additionally, it serves as a useful template for the design of tyrosine kinase inhibitors, which are important in cancer therapy .
Mechanism of Action
The mechanism of action of 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with molecular targets such as tyrosine kinases . These interactions inhibit the activity of these enzymes, which play a crucial role in cell signaling pathways involved in cancer cell proliferation . By inhibiting these pathways, the compound can exert its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 6-methyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities and are used as kinase inhibitors in cancer therapy . this compound is unique due to its specific structure and the presence of the thiophene ring, which may contribute to its distinct biological properties .
Properties
IUPAC Name |
6-methyl-3-thiophen-2-yl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S/c1-15-9(16)6-8(12-10(15)17)14-13-7(11-6)5-3-2-4-18-5/h2-4H,1H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBDGBESBGNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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